

Application Notes and Protocols for (R)-Birabresib in TR-FRET Binding Assays

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Compound of Interest

Compound Name: (R)-Birabresib

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Introduction

(R)-Birabresib, the active enantiomer of Birabresib (also known as OTX015 or MK-8628), is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers.[4] **(R)-Birabresib** competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of key oncogenes, most notably c-Myc.[3][5] This mechanism makes **(R)-Birabresib** a promising candidate for the treatment of various cancers.[3][6]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive biochemical assay platform well-suited for studying protein-ligand interactions in a high-throughput format.[7][8] This document provides detailed application notes and protocols for the use of **(R)-Birabresib** in TR-FRET binding assays to determine its binding affinity and inhibitory activity against BET bromodomains.

Principle of the TR-FRET Binding Assay

The TR-FRET assay for **(R)-Birabresib** is a competitive binding assay. The core components of this assay are:

- A BET bromodomain protein (e.g., BRD4) tagged with a donor fluorophore (e.g., a Europium or Terbium cryptate). This is often achieved by using a tagged protein (like His- or GST-tagged) and a corresponding antibody conjugated to the donor fluorophore.
- A fluorescently labeled ligand or "tracer" that binds to the BET bromodomain's acetyl-lysine pocket. This tracer is conjugated to an acceptor fluorophore (e.g., APC or Cy5).

When the donor-labeled BET protein and the acceptor-labeled tracer are in close proximity (i.e., when the tracer is bound to the protein), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. This FRET signal is time-resolved, meaning the measurement is taken after a delay to reduce background fluorescence.^[9]

(R)-Birabresib, when introduced into the assay, will compete with the fluorescent tracer for binding to the BET bromodomain. As the concentration of **(R)-Birabresib** increases, it displaces the tracer, leading to a decrease in the TR-FRET signal. The IC₅₀ value, the concentration of **(R)-Birabresib** that causes a 50% reduction in the TR-FRET signal, can then be calculated to quantify its binding potency.

Data Presentation

The following table summarizes the binding affinity of Birabresib (OTX015), the racemic mixture containing **(R)-Birabresib**, against various BET bromodomains as determined by TR-FRET and other binding assays. These values can be used as a reference for expected potencies in similar assays with **(R)-Birabresib**.

Target Bromodomain	Assay Type	Parameter	Value (nM)
BRD2	TR-FRET	IC50	92 - 112[10][11]
BRD3	TR-FRET	IC50	92 - 112[10][11]
BRD4	TR-FRET	IC50	92 - 112[10][11]
BRD2	Cell-free assay	EC50	10 - 19[12]
BRD3	Cell-free assay	EC50	10 - 19[12]
BRD4	Cell-free assay	EC50	10 - 19[12]

Experimental Protocols

Materials and Reagents

- BET Bromodomain Proteins: Recombinant human BRD2, BRD3, or BRD4 (full-length or specific bromodomains) with a suitable tag (e.g., 6xHis or GST).
- **(R)-Birabresib**: Prepare a stock solution (e.g., 10 mM) in 100% DMSO.
- TR-FRET Donor: Terbium- or Europium-labeled anti-tag antibody (e.g., anti-6xHis or anti-GST).
- TR-FRET Acceptor: A biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) and a streptavidin-conjugated acceptor fluorophore (e.g., APC or d2). Alternatively, a directly labeled fluorescent tracer that binds to the bromodomain can be used.
- Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.[12]
Another suitable buffer is 50 mM Tris, pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT.
[13]
- Assay Plates: 384-well, low-volume, non-binding black plates.
- Plate Reader: A TR-FRET compatible plate reader with an excitation wavelength of ~340 nm and emission detection at ~620 nm (donor) and ~665 nm (acceptor).

Protocol for Competitive Binding TR-FRET Assay

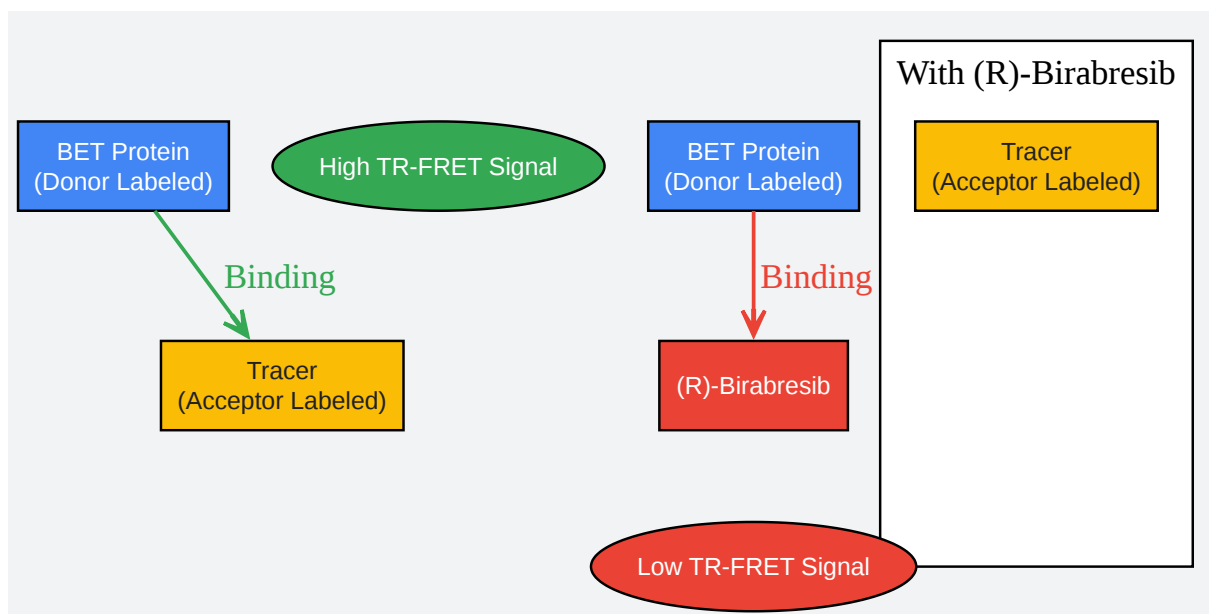
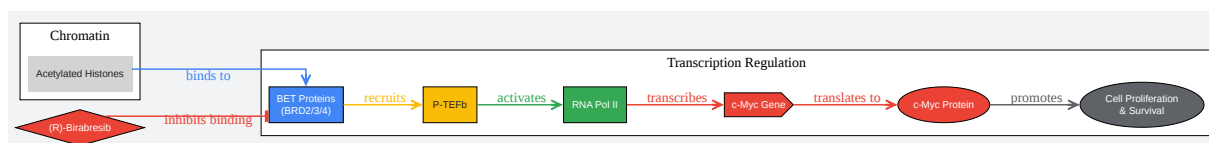
This protocol is designed for a 384-well plate format with a final assay volume of 20 μ L. All dilutions should be performed in the chosen assay buffer.

- Compound Preparation:
 - Perform a serial dilution of the **(R)-Birabresib** stock solution in 100% DMSO.
 - Further dilute the compound serial dilutions in assay buffer to a 4x final concentration. The final DMSO concentration in the assay should be kept low (e.g., <1%).
- Reagent Preparation:
 - Prepare a 4x solution of the tagged BET bromodomain protein in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
 - Prepare a 4x solution of the TR-FRET donor (anti-tag antibody) in assay buffer.
 - Prepare a 4x solution of the TR-FRET acceptor (biotinylated histone peptide and streptavidin-acceptor conjugate) in assay buffer. The concentration of the peptide should be around its K_d for the bromodomain.
- Assay Procedure:
 - Add 5 μ L of the 4x **(R)-Birabresib** serial dilutions or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 384-well plate.
 - Add 5 μ L of the 4x tagged BET bromodomain protein solution to all wells.
 - Add 5 μ L of the 4x TR-FRET donor solution to all wells.
 - Incubate the plate at room temperature for 30-60 minutes, protected from light.
 - Add 5 μ L of the 4x TR-FRET acceptor solution to all wells to initiate the binding reaction.
 - Incubate the plate at room temperature for 60-120 minutes, protected from light.
- Data Acquisition:

- Measure the TR-FRET signal using a compatible plate reader. Set the excitation wavelength to ~340 nm and measure the emission at the donor wavelength (~620 nm) and the acceptor wavelength (~665 nm) after a suitable delay (e.g., 60 μ s).
- Data Analysis:
 - Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
 - Normalize the data to the controls (0% inhibition for vehicle control and 100% inhibition for a high concentration of a known inhibitor or no protein control).
 - Plot the normalized TR-FRET signal against the logarithm of the **(R)-Birabresib** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

BET Inhibition Signaling Pathway



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